Isoapetalic acid

Description

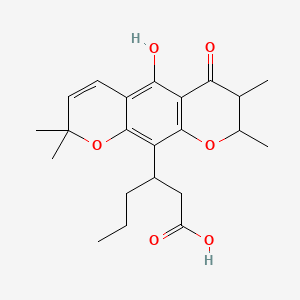

Structure

3D Structure

Properties

CAS No. |

34366-34-2 |

|---|---|

Molecular Formula |

C22H28O6 |

Molecular Weight |

388.5 g/mol |

IUPAC Name |

3-[(7R,8R)-5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl]hexanoic acid |

InChI |

InChI=1S/C22H28O6/c1-6-7-13(10-15(23)24)16-20-14(8-9-22(4,5)28-20)19(26)17-18(25)11(2)12(3)27-21(16)17/h8-9,11-13,26H,6-7,10H2,1-5H3,(H,23,24)/t11-,12-,13?/m1/s1 |

InChI Key |

JZWLSXINEVHWEP-ZNRZSNADSA-N |

Isomeric SMILES |

CCCC(CC(=O)O)C1=C2C(=C(C3=C1O[C@@H]([C@H](C3=O)C)C)O)C=CC(O2)(C)C |

Canonical SMILES |

CCCC(CC(=O)O)C1=C2C(=C(C3=C1OC(C(C3=O)C)C)O)C=CC(O2)(C)C |

Appearance |

Powder |

Origin of Product |

United States |

Foundational & Exploratory

Isoapetalic Acid: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoapetalic acid, a naturally occurring chromanone derivative, has garnered interest within the scientific community for its potential therapeutic applications.[1] Found in plant species of the Calophyllum genus, notably Calophyllum blancoi and Calophyllum membranaceum, this compound has demonstrated a range of biological activities, including cytotoxic and antimicrobial effects. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, biological activities, and experimental protocols related to this compound, aimed at facilitating further research and development.

Chemical Structure and Physicochemical Properties

This compound is chemically defined as 3-(5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid. Its molecular structure consists of a chromanone core with several substituents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₈O₆ | PubChem |

| Molecular Weight | 388.5 g/mol | PubChem |

| IUPAC Name | 3-(5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid | PubChem |

| SMILES | CCCC(CC(=O)O)C1=C2C(=C(C3=C1OC(C(C3=O)C)C)O)C=CC(O2)(C)C | PubChem |

| InChI | InChI=1S/C22H28O6/c1-6-7-13(10-15(23)24)16-20-14(8-9-22(4,5)28-20)19(26)17-18(25)11(2)12(3)27-21(16)17/h8-9,11-13,26H,6-7,10H2,1-5H3,(H,23,24) | PubChem |

Note: Data sourced from the PubChem database.

Biological Activity

This compound has been investigated for its potential as a cytotoxic and antimicrobial agent.

Cytotoxic Activity

Studies have shown that this compound exhibits cytotoxic effects against human cancer cell lines. Specifically, its activity against human lung carcinoma (A-549) and human breast cancer (MCF-7) cells has been evaluated.[2]

Table 2: Cytotoxic Activity of this compound

| Cell Line | Assay | IC₅₀ (µM) | Reference |

| Human Lung Carcinoma (A-549) | MTT | 249.04 | [2] |

| Human Breast Cancer (MCF-7) | MTT | Not specified | [2] |

Antimicrobial Activity

This compound has also demonstrated activity against Gram-positive bacteria.[2] Further research is needed to quantify the minimum inhibitory concentration (MIC) against a broader range of microorganisms.

Experimental Protocols

Isolation of this compound from Calophyllum ferrugineum

The following is a general protocol for the isolation of this compound based on a published study.[2]

Workflow for this compound Isolation

Caption: General workflow for the isolation of this compound.

Detailed Methodology:

-

Plant Material: Dried and ground bark of Calophyllum ferrugineum is used as the starting material.

-

Extraction: The plant material is extracted with dichloromethane (CH₂Cl₂) to obtain a crude extract.

-

Concentration: The solvent from the crude extract is removed under reduced pressure to yield a concentrated residue.

-

Column Chromatography: The concentrated extract is subjected to column chromatography on silica gel.

-

Elution: The column is eluted with a solvent system of n-hexane and diethyl ether (Et₂O) in a 9:1 ratio.

-

Fraction Collection: Fractions are collected, and those containing this compound (typically fractions 85-105) are pooled.

-

Purification: The pooled fractions yield this compound as a yellow gum.[2]

Cytotoxicity Assay (MTT Assay)

The following is a generalized protocol for assessing the cytotoxic activity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, as mentioned in the literature.[2]

Workflow for MTT Assay

Caption: General workflow for the MTT cytotoxicity assay.

Detailed Methodology:

-

Cell Culture: Human cancer cell lines (e.g., A-549, MCF-7) are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound. A control group with no treatment is also included.

-

Incubation: The treated plates are incubated for a specific period, typically 24 hours.

-

MTT Addition: After incubation, the media is replaced with fresh media containing MTT solution. The plates are then incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.

-

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Synthesis and Signaling Pathways

As of the current literature review, there is no published information available on the total synthesis of this compound. The chromanone scaffold is a common motif in natural products, and synthetic strategies for related compounds could potentially be adapted for the synthesis of this compound.

Furthermore, the specific cellular signaling pathways modulated by this compound have not yet been elucidated. Given its cytotoxic and potential anti-inflammatory activities, future research could explore its effects on pathways commonly implicated in cancer and inflammation, such as the NF-κB and MAPK signaling cascades.

Conclusion

This compound is a promising natural product with demonstrated cytotoxic and antibacterial properties. This guide provides a foundational understanding of its chemical nature and biological activities, along with key experimental protocols. Further research is warranted to fully explore its therapeutic potential, including detailed investigations into its mechanism of action at the molecular level, the development of a synthetic route, and a broader evaluation of its pharmacological profile.

References

Isoapetalic Acid: A Technical Guide on Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoapetalic acid is a naturally occurring chromanone acid that, along with its isomer apetalic acid, is characteristic of the Calophyllum genus of tropical flowering plants.[1][2][3] These compounds have garnered interest in the scientific community for their potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, its occurrence within Calophyllum species, detailed experimental protocols for its isolation, and a summary of its reported biological activities.

Natural Sources and Occurrence in Calophyllum

This compound is consistently found in various parts of plants belonging to the Calophyllum genus, including the leaves, bark, and latex.[1] The primary documented source of this compound is Calophyllum brasiliense, a tree native to the rainforests of Central and South America.[1][2][3]

Quantitative Data

The available quantitative data on the yield of this compound is limited. However, one study has reported the isolation of 20 mg of this compound from the leaves of Calophyllum brasiliense. Further research is required to establish the typical concentration range of this compound in different Calophyllum species and plant tissues.

| Plant Species | Plant Part | Compound | Quantity Isolated | Reference |

| Calophyllum brasiliense | Leaves | This compound | 20 mg | Not specified in snippets |

Experimental Protocols

A detailed methodology for the isolation and purification of this compound (referred to as isobrasiliensic acid) and its isomer from the stem bark of Calophyllum brasiliense has been reported.[3] This protocol is crucial for obtaining pure compounds for further biological and chemical studies.

Isolation of this compound from Calophyllum brasiliense Stem Bark

1. Plant Material and Extraction:

-

Dried and powdered stem bark of Calophyllum brasiliense is subjected to exhaustive extraction with n-hexane at room temperature.

-

The resulting crude n-hexane extract is then concentrated under reduced pressure to yield a residue.

2. Chromatographic Separation:

-

The crude extract is subjected to flash chromatography on a silica gel column impregnated with silver nitrate (AgNO₃). The impregnation with silver nitrate is a key step that facilitates the separation of the isomeric compounds.

-

The column is eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with the addition of ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the compounds of interest.

3. Purification:

-

Fractions containing this compound are combined and may require further purification steps, such as repeated column chromatography or preparative TLC, to achieve high purity.

-

The structure and purity of the isolated this compound are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3]

References

The Biological Potential of Isoapetalic Acid: A Technical Guide for Researchers

An In-depth Review of the Preclinical Evidence and Future Directions

Introduction

Isoapetalic acid, a natural compound primarily isolated from plants of the Calophyllum genus, has emerged as a molecule of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the currently understood biological activities of this compound, with a focus on its anti-HIV, anticancer, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation and potential clinical translation of this promising natural product.

Core Biological Activities

Current research, though limited, suggests that this compound possesses a range of biological activities. The primary areas of investigation include its potent anti-HIV effects, cytotoxic activity against cancer cells, and potential as an anti-inflammatory agent.

Anti-HIV Activity

This compound has been identified as a potent anti-HIV agent.[1] While specific quantitative data for this compound is not widely available in the public domain, its structural relatives isolated from the Calophyllum genus, the calanolide coumarins, are well-characterized non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. This suggests that a likely mechanism for the anti-HIV activity of this compound is the inhibition of the HIV-1 reverse transcriptase enzyme, a critical component in the viral replication cycle.

Anticancer Activity

Preliminary studies indicate that this compound exhibits cytotoxic activity against cancer cell lines. One study reported that this compound, along with the related compound apetalic acid, demonstrated cytotoxic effects.[2] However, specific IC50 values and the cancer cell lines tested were not detailed in the available literature. The induction of apoptosis is a common mechanism of action for cytotoxic compounds. The potential for this compound to induce apoptosis is an area requiring further investigation.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is another area of interest. While direct evidence is limited, many natural products with similar structural features exhibit anti-inflammatory effects through the modulation of key signaling pathways, such as the NF-κB pathway. The NF-κB signaling cascade is a central regulator of the inflammatory response, and its inhibition is a key target for anti-inflammatory drug development.

Antibacterial Activity

In addition to the activities mentioned above, this compound has been reported to exhibit antibacterial activity against Gram-positive bacteria.[2]

Quantitative Data Summary

The following table summarizes the available, albeit limited, quantitative data on the biological activities of this compound and its close structural analogs. The lack of specific IC50 values for this compound highlights a significant gap in the current literature.

| Compound | Biological Activity | Assay | Cell Line/Target | IC50/EC50 | Reference |

| This compound | Anti-HIV | Not Specified | HIV-1 | Potent | [1] |

| This compound | Cytotoxicity | Not Specified | Cancer Cells | Not Specified | [2] |

| This compound | Antibacterial | Not Specified | Gram-positive bacteria | Not Specified | [2] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments typically used to evaluate the biological activities of compounds like this compound. These protocols are based on standard laboratory practices and can be adapted for the specific investigation of this compound.

Anti-HIV-1 Reverse Transcriptase (RT) Assay

This assay is designed to determine the inhibitory effect of a test compound on the enzymatic activity of HIV-1 reverse transcriptase.

Principle: The assay measures the incorporation of a labeled nucleotide into a DNA strand synthesized by the RT enzyme using an RNA or DNA template. Inhibition of the enzyme results in a decreased incorporation of the labeled nucleotide.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.8), a divalent cation (e.g., 5 mM MgCl2), a reducing agent (e.g., 1 mM DTT), a template/primer (e.g., poly(rA)/oligo(dT)), and the labeled deoxynucleotide triphosphate (e.g., [³H]dTTP).

-

Compound Incubation: Add varying concentrations of this compound (or a vehicle control) to the reaction mixture.

-

Enzyme Addition: Initiate the reaction by adding a known amount of recombinant HIV-1 reverse transcriptase.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid, TCA).

-

Precipitation and Washing: Precipitate the newly synthesized DNA onto a filter membrane and wash to remove unincorporated labeled nucleotides.

-

Quantification: Measure the radioactivity on the filter membrane using a scintillation counter.

-

Data Analysis: Calculate the percentage of RT inhibition for each concentration of this compound and determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells and is a common method for measuring cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed a specific cancer cell line (e.g., HeLa, MCF-7, or A549) into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control and determine the IC50 value.[3][4]

NF-κB Luciferase Reporter Assay

This assay is used to measure the activation of the NF-κB signaling pathway.

Principle: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of a promoter with NF-κB binding sites. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

Protocol:

-

Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Compound Treatment: Treat the transfected cells with various concentrations of this compound for a defined period.

-

Stimulation: Induce NF-κB activation by treating the cells with a stimulant such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

-

Cell Lysis: Lyse the cells to release the luciferase enzymes.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.[5]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Calculate the percentage of NF-κB inhibition and determine the IC50 value.[6]

Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Principle: The assay utilizes a substrate that is specifically cleaved by activated caspase-3 and -7, releasing a fluorescent or luminescent signal that can be quantified.

Protocol:

-

Cell Treatment: Treat a relevant cell line with this compound at various concentrations to induce apoptosis.

-

Cell Lysis: Lyse the cells to release the cellular contents, including caspases.

-

Substrate Addition: Add the caspase-3/7 substrate to the cell lysate.

-

Incubation: Incubate the mixture to allow the caspases to cleave the substrate.

-

Signal Detection: Measure the resulting fluorescent or luminescent signal using a microplate reader.

-

Data Analysis: Quantify the caspase-3/7 activity and compare the activity in treated cells to that in untreated control cells.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Based on the activities of related compounds, several signaling pathways are likely to be involved.

HIV-1 Reverse Transcriptase Inhibition

The primary mechanism for the anti-HIV activity of this compound is likely the inhibition of HIV-1 reverse transcriptase. As a non-nucleoside reverse transcriptase inhibitor (NNRTI), it would bind to an allosteric site on the enzyme, inducing a conformational change that disrupts the active site and inhibits DNA synthesis.

Caption: Inhibition of HIV-1 Reverse Transcription by this compound.

Induction of Apoptosis in Cancer Cells

The cytotoxic effect of this compound against cancer cells may be mediated through the induction of apoptosis. This could involve either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, leading to the activation of executioner caspases like caspase-3 and -7.

Caption: Potential Apoptotic Pathways Induced by this compound.

Inhibition of the NF-κB Signaling Pathway

The potential anti-inflammatory activity of this compound may be due to its ability to inhibit the NF-κB signaling pathway. This could occur at various points in the cascade, such as preventing the degradation of IκBα or inhibiting the nuclear translocation of the NF-κB p65 subunit.

Caption: Putative Inhibition of the NF-κB Pathway by this compound.

Conclusion and Future Directions

This compound presents a compelling profile as a potential therapeutic agent, particularly in the fields of virology and oncology. Its characterization as a potent anti-HIV agent warrants further investigation to quantify its efficacy and elucidate its precise mechanism of action against HIV-1 reverse transcriptase. The preliminary findings of its cytotoxic and antibacterial activities also open avenues for broader screening against various cancer cell lines and pathogenic bacteria.

A significant knowledge gap remains concerning the specific quantitative measures of its biological activities and the detailed molecular pathways it modulates. Future research should prioritize:

-

Quantitative Bioactivity Screening: Determining the IC50 values of this compound in a comprehensive panel of anti-HIV, anticancer, and anti-inflammatory assays.

-

Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by this compound, including its interaction with HIV-1 reverse transcriptase and its effects on the NF-κB and apoptotic pathways.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and safety profile of this compound in relevant animal models of HIV infection, cancer, and inflammation.

Addressing these research questions will be critical in advancing our understanding of this compound and realizing its potential as a novel therapeutic lead.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. texaschildrens.org [texaschildrens.org]

- 5. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 6. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Stereochemical Nuances of Isoapetalic Acid and Apetalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Subject: The Stereochemical Distinction and Biological Significance of Isoapetalic Acid and Apetalic Acid

This in-depth technical guide elucidates the critical stereochemical differences between this compound and apetalic acid, two closely related natural products with distinct biological activities. This document provides a comprehensive overview of their chemical properties, known biological targets, and detailed experimental considerations for their study.

Introduction: A Tale of Two Stereoisomers

This compound and apetalic acid are naturally occurring chromanone acids, primarily isolated from plants of the Calophyllum genus.[1][2] While sharing the same molecular formula (C₂₂H₂₈O₆) and core molecular structure, their three-dimensional arrangement of atoms, or stereochemistry, sets them apart. This subtle yet crucial difference in their architecture profoundly influences their biological activity, highlighting the importance of stereoisomerism in drug discovery and development. This compound has been identified as a potent anti-HIV agent, whereas apetalic acid has demonstrated significant antimycobacterial properties.[1][3]

The Decisive Factor: Stereochemical Configuration

The fundamental difference between this compound and apetalic acid lies in the spatial orientation of substituents at their chiral centers. A chiral center is a carbon atom bonded to four different groups, leading to non-superimposable mirror images called enantiomers, and in molecules with multiple chiral centers, diastereomers.

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature precisely defines the stereochemistry of these molecules:

-

This compound: (7S,βR)-7,8-Dihydro-5-hydroxy-2,2,7β,8α-tetramethyl-6-oxo-β-propyl-2H,6H-benzo[1,2-b:5,4-b']dipyran-10-propanoic acid

-

Apetalic Acid: (3R)-3-[(7S,8R)-5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl]hexanoic acid

A direct comparison of their IUPAC names reveals the distinct stereochemical configurations at the chiral centers within their shared chromanone core and hexanoic acid side chain. The differing "R" and "S" designations, as well as the α and β notations, at these key positions result in unique three-dimensional shapes for each molecule. This structural individuality is the primary determinant of their differential engagement with biological targets.

Physicochemical Properties: A Comparative Analysis

While sharing the same molecular weight and formula, subtle differences in their three-dimensional structure can influence their physicochemical properties. The following table summarizes the available quantitative data for this compound and apetalic acid.

| Property | This compound | Apetalic Acid |

| Molecular Formula | C₂₂H₂₈O₆ | C₂₂H₂₈O₆ |

| Molecular Weight | 388.45 g/mol | 388.45 g/mol |

| CAS Number | 34366-34-2 | 18196-05-9 |

Data sourced from PubChem and other chemical databases.

Biological Activity and Mechanism of Action

The distinct stereochemistry of this compound and apetalic acid dictates their specific interactions with biological macromolecules, leading to different therapeutic effects.

This compound: An Anti-HIV Agent

This compound has been identified as a potent inhibitor of the Human Immunodeficiency Virus (HIV).[3] Its mechanism of action involves the inhibition of a critical viral enzyme, HIV-1 Reverse Transcriptase (RT).[3] This enzyme is essential for the replication of the HIV virus, as it transcribes the viral RNA genome into DNA, which is then integrated into the host cell's genome. By binding to and inhibiting HIV-1 RT, this compound effectively halts the viral replication cycle.

Below is a diagram illustrating the logical relationship of this compound's mechanism of action.

References

An In-depth Technical Guide to Isoapetalic Acid: CAS Number, Physicochemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoapetalic acid, a naturally occurring chromanone acid, has garnered attention within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its known properties, including its Chemical Abstracts Service (CAS) number, detailed physicochemical characteristics, and insights into its biological activity, with a particular focus on its anti-HIV potential. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery and development.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and assessment of its potential as a drug candidate.

CAS Number: 34366-34-2[1]

Table 1: Physicochemical Data of this compound

| Property | Value | Source |

| Molecular Formula | C22H28O6 | [1] |

| Molecular Weight | 388.5 g/mol | [1] |

| Predicted Boiling Point | 586.6 ± 50.0 °C | |

| Predicted Density | 1.191 ± 0.06 g/cm³ | |

| Predicted pKa | 4.43 ± 0.10 | |

| Computed XLogP3 | 4.7 | [1] |

Note: The boiling point, density, and pKa values are predicted and have not been experimentally verified in the available literature.

Experimental Data and Spectral Information

Experimental Protocols for Physicochemical Property Determination

Standard experimental protocols are employed to determine the physicochemical properties of natural products like this compound. While specific protocols for this compound are not detailed in the literature, the following general methodologies are applicable.

Workflow for Physicochemical Property Determination

Caption: General workflow for the experimental determination of physicochemical properties of a natural product.

Methodologies:

-

Melting Point: The capillary melting point method is a standard technique. A small, powdered sample is packed into a capillary tube and heated in a calibrated apparatus. The temperature range from the first appearance of liquid to complete liquefaction is recorded.

-

Boiling Point: For small quantities of a liquid, micro-distillation or the Siwoloboff method can be used to determine the boiling point at a given pressure.

-

Solubility: The shake-flask method is commonly used to determine equilibrium solubility. An excess of the compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound is then measured, typically by High-Performance Liquid Chromatography (HPLC).

-

pKa: Potentiometric titration is a widely used method to determine the acid dissociation constant (pKa). The pH of a solution of the compound is measured as a titrant of known concentration is added. The pKa is determined from the resulting titration curve.

Biological Activity: Anti-HIV Potential

This compound has been identified as a potent anti-HIV agent.[2] The primary mechanism of its antiviral activity appears to be the inhibition of a key viral enzyme.

Inhibition of HIV-1 Reverse Transcriptase

Available data indicates that this compound exhibits inhibitory activity against HIV-1 Reverse Transcriptase (RT).[2] One source reports an inhibition rate of 20.6% for HIV-1 RT, although the specific concentration at which this inhibition was observed is not provided.[2] HIV-1 RT is a crucial enzyme for the replication of the virus, as it is responsible for transcribing the viral RNA genome into DNA, which is then integrated into the host cell's genome.

Potential Signaling Pathway and Mechanism of Action

The inhibition of HIV-1 RT by this compound suggests a direct interaction with the enzyme, disrupting its catalytic function. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) typically bind to an allosteric site on the enzyme, inducing a conformational change that renders the active site non-functional. It is plausible that this compound acts through a similar mechanism.

Caption: Simplified diagram illustrating the inhibition of HIV-1 Reverse Transcriptase by this compound.

Further research is required to fully elucidate the precise binding site and the detailed molecular interactions between this compound and HIV-1 RT. Understanding this mechanism is critical for the rational design of more potent and specific antiviral agents based on the this compound scaffold.

Conclusion

This compound presents a promising natural product with documented anti-HIV activity, likely mediated through the inhibition of HIV-1 Reverse Transcriptase. While its fundamental chemical identity is well-established with a confirmed CAS number and molecular formula, a complete experimental profile of its physicochemical properties remains to be fully characterized. The information and generalized protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this compound. Future studies should focus on obtaining comprehensive experimental data for its physicochemical properties and a more in-depth exploration of its mechanism of action at the molecular level to advance its development as a potential anti-HIV therapeutic.

References

The Putative Biosynthesis of Isoapetalic Acid: A Technical Whitepaper for Researchers

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the putative biosynthetic pathway of isoapetalic acid, a chromanone acid found in plants of the Calophyllum genus. Drawing upon established knowledge of phenylpropanoid, coumarin, and fatty acid biosynthesis, this document outlines a scientifically plausible route to this complex natural product. While the complete enzymatic cascade for this compound has yet to be fully elucidated, this whitepaper synthesizes current understanding to guide future research and exploration of its therapeutic potential.

Introduction to this compound

This compound is a member of the chromanone acid family, a class of secondary metabolites prevalent in the Calophyllum genus. These compounds have garnered significant interest due to their diverse and potent biological activities. Understanding the biosynthetic origins of this compound is crucial for its potential biotechnological production and for the discovery of novel derivatives with enhanced therapeutic properties.

The Phenylpropanoid Pathway: The Gateway to this compound's Core Structure

The biosynthesis of this compound is believed to originate from the phenylpropanoid pathway, a central route in plant secondary metabolism that begins with the amino acid L-phenylalanine.

The initial steps of this pathway are well-characterized and involve the following key enzymatic conversions:

| Step | Precursor | Enzyme | Product |

| 1 | L-Phenylalanine | Phenylalanine Ammonia-Lyase (PAL) | Cinnamic acid |

| 2 | Cinnamic acid | Cinnamate-4-Hydroxylase (C4H) | p-Coumaric acid |

| 3 | p-Coumaric acid | 4-Coumarate-CoA Ligase (4CL) | p-Coumaroyl-CoA |

These initial reactions provide the fundamental C6-C3 phenylpropanoid unit that serves as the backbone for a vast array of natural products, including the chromanone core of this compound.

Proposed Pathway to the Chromanone Core

Following the formation of p-coumaroyl-CoA, a series of hypothetical steps, inferred from the biosynthesis of related coumarins and chromanones, are proposed to lead to the formation of the chromanone ring structure.

Key Proposed Steps:

-

Hydroxylation: An initial hydroxylation of p-coumaric acid or its CoA ester at the ortho position (C2) is a critical step to enable subsequent cyclization. This reaction is likely catalyzed by a cytochrome P450 monooxygenase.

-

Cyclization: The resulting 2,4-dihydroxycinnamic acid derivative is then proposed to undergo an intramolecular cyclization to form the chromanone ring. The precise mechanism and the enzyme(s) involved in this crucial ring-forming step are yet to be identified.

-

Prenylation: A key modification in the biosynthesis of many Calophyllum chromanones is the addition of one or more prenyl groups. This is catalyzed by prenyltransferase (PT) enzymes, which utilize dimethylallyl pyrophosphate (DMAPP) or geranyl pyrophosphate (GPP) as prenyl donors. For this compound, it is hypothesized that a specific prenyltransferase attaches a DMAPP unit to the chromanone core.

A proposed logical workflow for the initial stages of this compound biosynthesis is depicted below.

The Acetate-Malonate Pathway: Origin of the Hexanoic Acid Side Chain

A distinguishing feature of this compound is its 3-yl-hexanoic acid side chain. The biosynthesis of this aliphatic chain is proposed to occur via the acetate-malonate pathway, which is responsible for fatty acid synthesis in plants.

Key Steps in Hexanoic Acid Biosynthesis:

| Step | Precursor | Enzyme | Product |

| 1 | Acetyl-CoA | Acetyl-CoA Carboxylase (ACC) | Malonyl-CoA |

| 2 | Acetyl-CoA + Malonyl-CoA | Fatty Acid Synthase (FAS) complex | Butyryl-ACP |

| 3 | Butyryl-ACP + Malonyl-CoA | Fatty Acid Synthase (FAS) complex | Hexanoyl-ACP |

| 4 | Hexanoyl-ACP | Acyl-ACP Thioesterase | Hexanoic acid |

| 5 | Hexanoic acid | Acyl-CoA Synthetase | Hexanoyl-CoA |

The Final Assembly: A Putative Condensation Reaction

The final step in the putative biosynthesis of this compound would involve the attachment of the hexanoyl-CoA to the prenylated chromanone core. This is likely a condensation reaction catalyzed by a yet-to-be-identified acyltransferase or a related enzyme. The precise position of this attachment on the chromanone ring system is a key question for future research.

The overall putative biosynthetic pathway of this compound is illustrated in the following diagram.

A Comprehensive Technical Review of Chromanone Acids from Calophyllum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of chromanone acids derived from the plant genus Calophyllum. It collates and synthesizes the current scientific knowledge on their isolation, structure, and diverse biological activities. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery, offering a foundation for future investigations into the therapeutic potential of these compounds.

Introduction

The genus Calophyllum, belonging to the family Calophyllaceae, comprises a diverse group of tropical trees and shrubs. These plants are a rich source of a variety of secondary metabolites, including xanthones, coumarins, and a unique class of compounds known as chromanone acids.[1][2][3] These natural products have garnered significant scientific interest due to their intriguing chemical structures and a wide spectrum of biological activities. This review focuses specifically on the chromanone acids from Calophyllum, summarizing their reported biological effects and the experimental methodologies used for their evaluation.

Biological Activities of Chromanone Acids from Calophyllum

Chromanone acids from various Calophyllum species have been reported to exhibit a range of biological activities, including antibacterial, antiplasmodial, cytotoxic, and anti-inflammatory effects. The following tables summarize the quantitative data from these studies.

Table 1: Antibacterial Activity of Chromanone Acids from Calophyllum

| Compound | Calophyllum Species | Bacterial Strain | MIC (µg/mL) | Reference |

| Chromanone Acid 1 | C. brasiliense | Bacillus cereus | 1.56 | [4][5] |

| Staphylococcus epidermidis | 3.12 | [4][5] | ||

| Chromanone Acid 2 | C. brasiliense | Bacillus cereus | 1.56 | [4][5] |

| Staphylococcus epidermidis | 3.12 | [4][5] | ||

| Isocordato-oblongic acid | C. symingtonianum | Staphylococcus aureus | 125 | [6] |

| Bacillus subtilis | 62.5 | [6] | ||

| Calophylloidic acid B | C. inophyllum | Staphylococcus aureus | 16 | [7] |

| Escherichia coli | 8 | [7] |

Table 2: Antiplasmodial Activity of Chromanone Acids from Calophyllum

| Compound | Calophyllum Species | Plasmodium falciparum Strain | IC50 (µg/mL) | Reference |

| Calopeekelioic acid A | C. peekelii | 3D7 | 1.70 | [8][9][10] |

| Calopeekelioic acid B | C. peekelii | 3D7 | 1.01 | [8][9][10] |

| Caloteysmannic acid | C. wallichianum | 3D7 | 2.16 | [11][12] |

Table 3: Cytotoxic Activity of Chromanone Acids from Calophyllum

| Compound | Calophyllum Species | Cell Line | IC50 (µg/mL) | Reference |

| Caloteysmannic acid | C. wallichianum | HeLa | 1.96 | [11][12] |

| Calofolic acid B | C. incrassatum | P-388 | 1.14 | [13][14] |

| Isoapetalic acid | C. incrassatum | P-388 | 8.51 | |

| Methyl isoapetalic | C. incrassatum | P-388 | 1.47 | |

| Inophyllum H | C. symingtonianum | MCF-7 | 25.56 | [6] |

| A-549 | 26.41 | [6] |

Table 4: Anti-inflammatory Activity of Chromanone Acids from Calophyllum

| Compound | Calophyllum Species | Assay | Cell Line | IC50 (µM) | Reference |

| Compound 7 | C. membranaceum | Nitric Oxide Inhibition | RAW 264.7 | 0.92 | [15][16] |

| Compound 3 | C. membranaceum | TLR4-MD2 Binding (KD) | - | 0.45 | [17] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this review.

Isolation and Purification of Chromanone Acids

A general workflow for the isolation of chromanone acids from Calophyllum species is depicted below. The process typically involves extraction from the plant material, followed by a series of chromatographic separations.

Protocol for Isolation:

-

Plant Material Preparation: The plant material (e.g., stem bark) is dried and ground into a fine powder.

-

Extraction: The powdered material is sequentially extracted with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol, typically at room temperature.

-

Fractionation: The crude extracts are subjected to vacuum liquid chromatography (VLC) on silica gel, followed by open column chromatography (CC) on silica gel, to yield several fractions.

-

Purification: The fractions are further purified by preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure chromanone acids.

-

Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4][5][8][9]

Antibacterial Activity Assay

The antibacterial activity of the isolated chromanone acids is typically evaluated using a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Protocol:

-

Bacterial Strains: Bacillus cereus and Staphylococcus epidermidis are commonly used.

-

Inoculum Preparation: Bacterial strains are cultured in Mueller-Hinton broth, and the inoculum is adjusted to a concentration of 10^5 CFU/mL.

-

Assay Procedure:

-

The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in Mueller-Hinton broth in a 96-well microtiter plate.

-

The bacterial inoculum is added to each well.

-

The plates are incubated at 37°C for 24 hours.

-

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4][5]

Antiplasmodial Activity Assay

The antiplasmodial activity is assessed against Plasmodium falciparum strains, often the chloroquine-sensitive 3D7 strain, using the SYBR Green I-based fluorescence assay.

Protocol:

-

Parasite Culture: P. falciparum 3D7 is cultured in human erythrocytes (O+) in RPMI-1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine.

-

Assay Procedure:

-

The test compounds are serially diluted in complete medium in a 96-well plate.

-

Synchronized ring-stage parasite cultures (0.25% parasitemia, 5% hematocrit) are added to each well.

-

The plates are incubated for 96 hours under a gas mixture of 1% O2, 5% CO2, and 94% N2.

-

-

Fluorescence Measurement:

-

After incubation, the plates are frozen at -80°C overnight and then thawed.

-

A lysis buffer containing SYBR Green I is added to each well.

-

Fluorescence is measured using an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

-

-

IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.[8][9][10]

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the chromanone acids is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

-

Cell Culture: Cancer cell lines (e.g., HeLa, P-388, MCF-7, A-549) are cultured in appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.

-

Assay Procedure:

-

Cells are seeded in a 96-well plate and incubated for 24 hours.

-

The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

-

-

MTT Addition and Formazan Solubilization:

-

MTT solution is added to each well, and the plate is incubated for 4 hours.

-

A solubilization solution (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

-

Absorbance Measurement: The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[6][11][12][14]

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

The anti-inflammatory activity is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Protocol:

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS.

-

Assay Procedure:

-

Cells are seeded in a 96-well plate and incubated for 24 hours.

-

The cells are pre-treated with various concentrations of the test compounds for 1 hour.

-

The cells are then stimulated with LPS (1 µg/mL) and incubated for another 24 hours.

-

-

Nitrite Measurement: The amount of NO produced is determined by measuring the nitrite concentration in the culture supernatant using the Griess reagent.

-

IC50 Calculation: The IC50 value for NO inhibition is calculated from the dose-response curve.[15][16]

Signaling Pathways

Some chromanone acids from Calophyllum have been shown to exert their anti-inflammatory effects by modulating specific signaling pathways. For instance, compounds from C. membranaceum have been identified as inhibitors of the Toll-like receptor 4 (TLR4) signaling pathway.[17]

The diagram above illustrates the TLR4/MyD88-dependent signaling pathway. Lipopolysaccharide (LPS) binds to the TLR4/MD2 complex, leading to the recruitment of the adaptor protein MyD88. This initiates a phosphorylation cascade involving IRAKs, TRAF6, and TAK1, which ultimately activates the IKK complex. The IKK complex then phosphorylates IκB, leading to its degradation and the release of NF-κB. NF-κB translocates to the nucleus and induces the transcription of pro-inflammatory genes. Certain chromanone acids from Calophyllum have been shown to inhibit this pathway by binding to the TLR4-MD2 complex, thereby preventing the downstream inflammatory response.[17]

Conclusion

Chromanone acids from the genus Calophyllum represent a promising class of natural products with a diverse range of biological activities. The data summarized in this review highlight their potential as lead compounds for the development of new therapeutic agents, particularly in the areas of infectious diseases, cancer, and inflammation. The detailed experimental protocols provided herein offer a practical guide for researchers seeking to further investigate these fascinating molecules. Future research should focus on elucidating the structure-activity relationships of these compounds, exploring their mechanisms of action in greater detail, and evaluating their efficacy and safety in preclinical and clinical studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New chromanone acids with antibacterial activity from Calophyllum brasiliense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. mmv.org [mmv.org]

- 8. med.nyu.edu [med.nyu.edu]

- 9. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Distinct single-cell signaling characteristics are conferred by the MyD88 and TRIF pathways during TLR4 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. merckmillipore.com [merckmillipore.com]

- 17. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Therapeutic Potential of Isoapetalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoapetalic acid is a naturally occurring pyranochromanone derivative that has been isolated from plant species of the Calophyllum genus, notably Calophyllum blancoi and Calophyllum membranaceum. The Calophyllum genus is a rich source of bioactive secondary metabolites, including xanthones, coumarins, and chromanones, many of which have demonstrated significant pharmacological activities, such as antiviral, antitumor, antimalarial, and antibacterial properties.

While direct and extensive research on the therapeutic potential of this compound is currently limited, its chemical structure as a pyranochromanone and its origin from a biologically active plant genus suggest that it may possess valuable pharmacological properties. This technical guide aims to consolidate the available information on this compound and related compounds, providing a framework for future research into its therapeutic potential. We will explore its known biological activities, albeit preliminary, and infer potential mechanisms of action based on the broader class of pyranochromanone derivatives. This guide also provides standardized experimental protocols and conceptual signaling pathways to facilitate further investigation.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₈O₆ | PubChem |

| Molecular Weight | 388.5 g/mol | PubChem |

| IUPAC Name | 3-(5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid | PubChem |

| PubChem CID | 341189 | PubChem |

Potential Therapeutic Activities

Direct evidence for the therapeutic activities of this compound is scarce. However, preliminary studies on its derivatives and the known bioactivities of the pyranochromanone class of compounds suggest potential in the following areas:

Anticancer Activity

While this compound itself has not been extensively tested, its derivatives have shown preliminary cytotoxic effects.

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound | Cell Line | Activity | Source |

| Isoapetalic methyl ester | KB (human oral epidermoid carcinoma) | Mild | [1][2] |

| Isoapetalic methyl ester | Hela (human cervical epitheloid carcinoma) | Mild | [1][2] |

| This compound 5-O-acetate | KB (human oral epidermoid carcinoma) | Mild | [1][2] |

| This compound 5-O-acetate | Hela (human cervical epitheloid carcinoma) | Mild | [1][2] |

The broader class of pyran-based derivatives has demonstrated a range of anticancer activities, suggesting a potential avenue for this compound research.

Table 2: Anticancer Activity of Related Pyran-Based Compounds

| Compound/Derivative | Assay | Target Cell Line | Activity (IC₅₀ in µM) | Source |

| 5-hydroxy-2-iodomethyl-4-pyranone | Growth Inhibition | L1210 Murine Leukemia Cells | 3.15 | [2] |

| 6-bromo-2-bromomethyl-5-hydroxy-4-pyranone | Growth Inhibition | L1210 Murine Leukemia Cells | 3.40 | [2] |

| Phomapyrone B | MTT Assay | HL-60 Human Leukemia Cells | 27.90 | [2] |

| Phomapyrone A | MTT Assay | HL-60 Human Leukemia Cells | 34.62 | [2] |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has not been directly investigated. However, compounds with similar structural motifs, such as pyranocoumarin derivatives, have been shown to possess anti-inflammatory properties.

Table 3: Anti-inflammatory Activity of a Pyranocoumarin Derivative

| Compound | Assay | Cell Line | Key Findings | Source |

| Coumarin derivative 2 | Nitric Oxide (NO) Production Inhibition | RAW264.7 Macrophages | Significantly reduced NO production in a concentration-dependent manner. Inhibited pro-inflammatory cytokines (TNF-α, IL-6) and phosphorylation of MAPKs and NF-κB p65. | [3] |

Antimicrobial Activity

The antimicrobial potential of this compound remains unexplored. However, other natural products containing pyran moieties have shown antimicrobial effects.

Table 4: Antimicrobial Activity of Related Compounds

| Compound Class | Target Organism | Activity | Source |

| Isothiocyanates | Helicobacter pylori | Eradicated acute and recurrent infections. | [4] |

| Benzyl isothiocyanate (BITC) | Campylobacter jejuni | Marked antimicrobial activity. | [4] |

Experimental Protocols

Detailed experimental protocols for this compound are not available in the literature. The following are generalized protocols for key assays that can be adapted for the investigation of its therapeutic potential.

Cytotoxicity Assessment (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., HeLa, KB, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to various concentrations in the culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

Objective: To evaluate the potential of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (e.g., dexamethasone).

-

Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B in a new 96-well plate.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

Signaling Pathways and Experimental Workflows (Visualizations)

The following diagrams illustrate hypothetical signaling pathways that this compound might modulate based on the activities of related compounds, and a general workflow for its investigation.

Caption: General experimental workflow for investigating this compound.

Caption: Hypothetical anticancer signaling pathway for this compound.

Caption: Hypothetical anti-inflammatory signaling pathway for this compound.

Conclusion and Future Directions

This compound represents an under-investigated natural product with potential therapeutic applications, suggested by its chemical class and the bioactivity of its derivatives and related compounds. The preliminary data, although sparse, warrant a more systematic investigation into its anticancer, anti-inflammatory, and antimicrobial properties.

Future research should focus on:

-

Systematic Screening: Evaluating the cytotoxic, anti-inflammatory, antimicrobial, and antioxidant activities of pure this compound using a broad range of assays and cell lines.

-

Mechanism of Action Studies: If significant activity is observed, elucidating the underlying molecular mechanisms and identifying the specific signaling pathways modulated by this compound.

-

In Vivo Studies: For promising in vitro results, progressing to in vivo animal models to assess efficacy, toxicity, and pharmacokinetic profiles.

-

Structural Analogs: Synthesizing and evaluating structural analogs of this compound to explore structure-activity relationships and potentially enhance its therapeutic properties.

This technical guide provides a foundational resource to stimulate and guide future research efforts aimed at unlocking the full therapeutic potential of this compound.

References

- 1. Structures, biogenesis, and biological activities of pyrano[4,3-c]isochromen-4-one derivatives from the Fungus Phellinus igniarius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents [mdpi.com]

- 4. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]

Isoapetalic Acid: A Comprehensive Technical Guide on its Discovery, Isolation, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoapetalic acid, a member of the pyranochromanone class of natural products, has garnered interest within the scientific community due to its presence in various species of the genus Calophyllum. These compounds are known for their diverse biological activities. This technical guide provides an in-depth overview of the discovery and history of the isolation of this compound, its physicochemical properties, and detailed experimental protocols for its extraction and characterization. Furthermore, it explores the signaling pathways associated with related chromanone derivatives, offering a potential framework for understanding the biological activity of this compound.

Discovery and History of Isolation

This compound has been identified as a natural constituent in several plant species, most notably Calophyllum blancoi and Calophyllum membranaceum. While the precise first report of the discovery and isolation of this compound could not be definitively identified through the conducted literature search, its presence and structural elucidation are documented in studies focusing on the chemical constituents of Calophyllum species.

The isolation of this compound is historically linked to the broader investigation of chromanone acids from these tropical trees. Researchers have consistently isolated it alongside structurally similar compounds, such as apetalic acid, suggesting a common biosynthetic origin. The process of its isolation has evolved with advancements in chromatographic techniques, enabling more efficient separation and purification of this compound from complex plant extracts.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. The data is compiled from computed values and experimental data available in public databases.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₈O₆ | PubChem[1] |

| Molecular Weight | 388.5 g/mol | PubChem[1] |

| IUPAC Name | 3-(5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid | PubChem[1] |

| CAS Number | 34366-34-2 | ChemicalBook |

| Appearance | Not explicitly reported, likely a solid at room temperature | Inferred |

| Solubility | Not explicitly reported, likely soluble in organic solvents like acetone | Inferred |

| XLogP3 | 4.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 6 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through various spectroscopic techniques.

| Spectroscopic Data | Details | Source |

| LC-MS | Precursor m/z: 389.195 [M+H]⁺ | PubChem[1] |

| ¹³C NMR | Data available in public repositories | PubChem[1] |

Experimental Protocols: Isolation of this compound from Calophyllum blancoi

The following protocol is a representative method for the isolation of this compound from the seeds of Calophyllum blancoi.

5.1. Plant Material and Extraction

-

Air-dried and ground seeds of Calophyllum blancoi are extracted with acetone at room temperature.

-

The solvent is then evaporated under reduced pressure to yield a crude acetone extract.

5.2. Chromatographic Fractionation

-

The crude extract is subjected to column chromatography over silica gel.

-

A gradient elution system is employed, starting with n-hexane and gradually increasing the polarity with ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

5.3. Purification

-

Fractions containing this compound are combined and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC).

-

The purity of the isolated compound is confirmed by analytical HPLC and spectroscopic methods.

5.4. Structural Elucidation

-

The structure of the purified this compound is confirmed by spectroscopic analysis, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with previously reported data.

Below is a graphical representation of the experimental workflow for the isolation of this compound.

Caption: Experimental workflow for the isolation of this compound.

Biological Context and Signaling Pathways of Related Chromanones

While specific signaling pathways involving this compound have not been extensively reported, studies on structurally related chromanone derivatives provide insights into their potential mechanisms of action. Many chromanones isolated from Calophyllum species exhibit anti-inflammatory and other biological activities.

6.1. Anti-Inflammatory Signaling

Some chromanone derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways. For instance, certain chromanones can inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS). Mechanistic studies have revealed that these effects can be mediated through the inhibition of the Toll-like receptor 4 (TLR4)-mediated signaling pathway. This involves the downstream suppression of transforming growth factor-β-activated kinase 1 (TAK1), leading to the inactivation of the nuclear factor-kappa B (NF-κB) pathway, as well as the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade.

The diagram below illustrates a potential anti-inflammatory signaling pathway for chromanone derivatives.

Caption: Potential anti-inflammatory signaling pathway of chromanone derivatives.

Conclusion

This compound is a noteworthy natural product from the Calophyllum genus with a chemical structure that suggests potential for interesting biological activities. While its complete history of discovery and specific signaling pathways are still areas for further research, this guide provides a solid foundation for researchers and drug development professionals. The detailed experimental protocols for its isolation and the compiled physicochemical and spectroscopic data serve as a valuable resource. The exploration of signaling pathways of related chromanones offers a starting point for investigating the pharmacological potential of this compound. Future studies are warranted to fully elucidate its biological mechanisms and therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for Isoapetalic Acid Extraction from Calophyllum Leaves

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoapetalic acid, a chromanone acid found in various species of the genus Calophyllum, has garnered interest for its potential therapeutic properties. This document provides a detailed protocol for the extraction and purification of this compound from Calophyllum leaves, based on established methodologies for the isolation of chromanone acids from this genus. While specific quantitative yields for this compound from leaves are not extensively reported in the literature, this protocol offers a robust starting point for its isolation.

Data Presentation

| Plant Part | Calophyllum Species | Extraction Method | Key Compound Classes Isolated | Reference |

| Leaves | C. brasiliense | Maceration with hexane, acetone, and methanol | Dipyranocoumarins, Apetalic acid, This compound | [1] |

| Stem Bark | C. incrassatum | Maceration with methanol, partitioned with n-hexane and ethyl acetate | This compound , Methyl isoapetalic | [2] |

| Leaves | C. inophyllum | Ethanolic and Methanolic Extraction | Phenols, Flavonoids | [3][4] |

Experimental Protocols

This section details a comprehensive protocol for the extraction and purification of this compound from Calophyllum leaves, synthesized from methodologies reported for the isolation of related compounds from the same genus.

Protocol 1: Extraction and Preliminary Fractionation

Objective: To obtain a crude extract from Calophyllum leaves and perform an initial fractionation to concentrate the chromanone acid constituents.

Materials:

-

Fresh or air-dried Calophyllum leaves

-

Methanol (ACS grade)

-

n-Hexane (ACS grade)

-

Ethyl acetate (ACS grade)

-

Distilled water

-

Waring blender or equivalent

-

Large glass container with a lid for maceration

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

-

Separatory funnel (2 L)

-

Beakers and flasks

Procedure:

-

Preparation of Plant Material:

-

Wash fresh Calophyllum leaves thoroughly with distilled water to remove any debris.

-

Air-dry the leaves in the shade for 7-10 days or use a laboratory oven at a low temperature (40-50°C) until brittle.

-

Grind the dried leaves into a coarse powder using a blender.

-

-

Maceration:

-

Place 500 g of the powdered leaves into a large glass container.

-

Add 2.5 L of methanol to the container, ensuring all the plant material is fully submerged.

-

Seal the container and allow it to stand at room temperature for 72 hours with occasional agitation.

-

-

Filtration and Concentration:

-

After 72 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

-

Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40°C until a dark, viscous crude extract is obtained.

-

-

Solvent Partitioning (Liquid-Liquid Extraction):

-

Dissolve the crude methanol extract in 500 mL of a methanol:water (9:1 v/v) solution.

-

Transfer the solution to a 2 L separatory funnel.

-

Add 500 mL of n-hexane to the separatory funnel. Shake vigorously for 5 minutes and then allow the layers to separate.

-

Collect the lower methanolic layer. The upper n-hexane layer contains nonpolar compounds and can be set aside.

-

Repeat the n-hexane wash two more times.

-

To the combined methanolic fractions, add 500 mL of ethyl acetate. Shake vigorously and allow the layers to separate.

-

Collect the upper ethyl acetate layer. Repeat this extraction two more times.

-

Combine the ethyl acetate fractions and concentrate using a rotary evaporator to yield the ethyl acetate fraction, which is expected to be enriched with chromanone acids like this compound.

-

Protocol 2: Chromatographic Purification of this compound

Objective: To isolate and purify this compound from the enriched ethyl acetate fraction using column chromatography.

Materials:

-

Ethyl acetate fraction from Protocol 1

-

Silica gel (60-120 mesh) for column chromatography

-

Glass chromatography column

-

n-Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

TLC developing chamber

-

UV lamp (254 nm and 366 nm)

-

Collection tubes

-

Rotary evaporator

Procedure:

-

Column Preparation:

-

Prepare a slurry of silica gel in n-hexane.

-

Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.

-

Allow the silica gel to settle, and drain the excess n-hexane until the solvent level is just above the silica bed.

-

-

Sample Loading:

-

Dissolve the dried ethyl acetate fraction in a minimal amount of a 1:1 mixture of n-hexane and ethyl acetate.

-

Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.

-

Carefully load the dried sample onto the top of the prepared column.

-

-

Elution:

-

Begin elution with 100% n-hexane and gradually increase the polarity by adding ethyl acetate in a stepwise gradient. A suggested gradient is as follows (volume of each step will depend on the column size):

-

100% n-Hexane

-

95:5 n-Hexane:Ethyl Acetate

-

90:10 n-Hexane:Ethyl Acetate

-

85:15 n-Hexane:Ethyl Acetate

-

80:20 n-Hexane:Ethyl Acetate

-

Continue increasing the ethyl acetate concentration by 5% increments.

-

-

-

Fraction Collection and Analysis:

-

Collect fractions of a consistent volume (e.g., 20 mL) in test tubes.

-

Monitor the separation by spotting aliquots of the collected fractions on a TLC plate.

-

Develop the TLC plate in an appropriate solvent system (e.g., n-hexane:ethyl acetate 7:3).

-

Visualize the spots under a UV lamp. This compound should appear as a UV-active spot.

-

Combine the fractions that show a pure spot corresponding to this compound.

-

-

Final Concentration:

-

Concentrate the combined pure fractions using a rotary evaporator to obtain purified this compound.

-

The purity can be confirmed by analytical techniques such as HPLC, LC-MS, and NMR.

-

Mandatory Visualization

Experimental Workflow Diagram

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway Diagram

The specific signaling pathways modulated by this compound are not yet well-elucidated in the scientific literature. While research on other compounds from Calophyllum and other structurally similar molecules suggests potential anti-inflammatory and anti-cancer activities, a definitive pathway for this compound cannot be provided at this time. Further research is required to determine its precise molecular targets and mechanisms of action. Therefore, a signaling pathway diagram for this compound is not included.

References

Application Notes and Protocols: Step-by-Step Isolation and Purification of Isoapetalic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoapetalic acid is a pyranochromanone derivative that has been isolated from plants of the Calophyllum genus.[1] Compounds from this genus, including chromanones, xanthones, and coumarins, have demonstrated a range of biological activities, such as cytotoxic, anti-inflammatory, antioxidant, and antimicrobial effects.[2][3][4][5] These properties make this compound and related compounds promising candidates for further investigation in drug discovery and development.

This document provides a detailed, step-by-step guide for the isolation and purification of this compound from plant material, intended to serve as a foundational protocol for researchers.

Experimental Overview

The isolation and purification of this compound from its natural source involves a multi-step process that begins with the extraction of the compound from the plant material, followed by a series of chromatographic techniques to separate it from other phytochemicals. The general workflow is as follows:

Caption: Experimental workflow for the isolation and purification of this compound.

Detailed Experimental Protocols

Plant Material Preparation

-

Collection: Collect the relevant plant parts (e.g., seeds, leaves, or bark) of a Calophyllum species known to contain this compound.

-

Drying: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until it is brittle. Alternatively, use a plant dryer at a controlled temperature (e.g., 40-50°C).

-

Grinding: Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction

-

Maceration:

-

Soak the powdered plant material in a suitable organic solvent (e.g., acetone, ethanol, or methanol) at a solid-to-solvent ratio of 1:10 (w/v) in a large, sealed container.[6]

-

Allow the mixture to stand for 48-72 hours at room temperature with occasional agitation.

-

Filter the mixture through cheesecloth and then Whatman No. 1 filter paper to separate the extract from the solid plant residue.

-

Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

-

-

Concentration:

-

Combine the filtrates from all extractions.

-

Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

-

Fractionation by Solvent-Solvent Partitioning

-

Suspend the crude extract in a mixture of methanol and water (9:1 v/v).

-

Perform liquid-liquid partitioning successively with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate.

-

Collect each solvent phase separately. This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.

-

Concentrate each fraction using a rotary evaporator.

Purification by Column Chromatography

-

Stationary Phase: Pack a glass column with silica gel (70-230 mesh) slurried in a non-polar solvent (e.g., n-hexane).

-

Sample Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing a more polar solvent like ethyl acetate. For example:

-

n-Hexane (100%)

-

n-Hexane:Ethyl Acetate (9:1, 8:2, 7:3, 1:1 v/v)

-

Ethyl Acetate (100%)

-

-

Fraction Collection: Collect the eluate in fractions of a fixed volume (e.g., 20 mL).

-

Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualize the spots under UV light (254 nm and 365 nm) and/or by staining with an appropriate reagent (e.g., vanillin-sulfuric acid).

-

Pooling: Combine the fractions that show a similar TLC profile corresponding to the target compound.

Final Purification by Preparative HPLC or TLC

For higher purity, the semi-purified fractions from column chromatography can be subjected to further purification:

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) can be optimized for the best separation.

-

Detection: UV detection at a wavelength where this compound shows maximum absorbance.

-

-

Preparative Thin Layer Chromatography (PTLC):

-

Use pre-coated silica gel plates.

-

Apply the sample as a band.

-

Develop the plate in a suitable solvent system.

-

Scrape the band corresponding to the purified compound and elute it with a polar solvent like methanol or acetone.